

# Plantainoside D: A Technical Guide on its Chemical Structure and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Plantainoside D*

Cat. No.: *B2506486*

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## Abstract

**Plantainoside D**, a phenylethanoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of **Plantainoside D**. It includes a detailed summary of its biological functions, focusing on its role as an inhibitor of angiotensin-converting enzyme (ACE), IKK- $\beta$ , and protein kinase C (PKC). Furthermore, this document outlines detailed experimental protocols for its isolation, and for the assessment of its biological activity. Signaling pathways associated with its therapeutic effects are also visually represented to facilitate a deeper understanding of its mechanism of action.

## Chemical Structure and Identification

**Plantainoside D** is a complex phenylethanoid glycoside. Its structure consists of a hydroxytyrosol aglycone and a caffeoyl moiety attached to a disaccharide core.

Table 1: Chemical Identifiers of **Plantainoside D**

Identifier	Value	Source
IUPAC Name	[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	--INVALID-LINK--
Molecular Formula	C29H36O16	--INVALID-LINK--
Molecular Weight	640.59 g/mol	--INVALID-LINK--
CAS Number	147331-98-4	--INVALID-LINK--
Canonical SMILES	<chem>C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O</chem>	--INVALID-LINK--
InChI	InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1	--INVALID-LINK--
InChIKey	CBZYUWGJNYOKHT-ZKDZFUIGSA-N	--INVALID-LINK--

## Physical and Spectroscopic Properties

**Plantainoside D** is typically isolated as a powder.<sup>[1]</sup> While specific quantitative data for melting point and optical rotation are not widely reported in publicly available literature, they can be determined using standard analytical techniques.

Table 2: Physical and Spectroscopic Properties of **Plantainoside D**

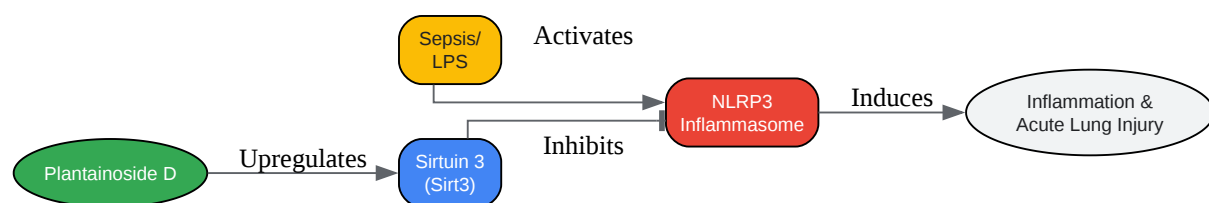
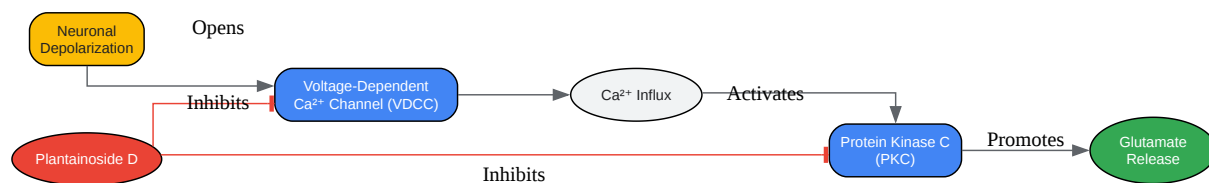
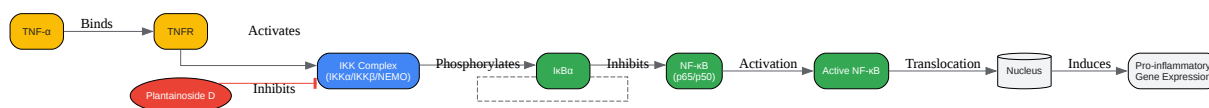
Property	Value/Description	Method
Appearance	Powder	Visual Inspection
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	--INVALID-LINK--[1]
Purity	>98% (by HPLC)	--INVALID-LINK--
UV-Vis Spectroscopy	The UV-Vis spectrum of phenylethanoid glycosides like Plantainoside D typically shows absorption maxima characteristic of the caffeoyl and phenylethyl moieties.	UV-Vis Spectrophotometry
Infrared (IR) Spectroscopy	The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.	Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy are essential for confirming the structure. The spectra would show characteristic signals for the aromatic protons and carbons of the hydroxytyrosol and caffeoyl groups, as well as signals for the sugar moieties.	$^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy
Mass Spectrometry (MS)	Electrospray ionization (ESI-MS) would show a molecular ion peak corresponding to the molecular weight of Plantainoside D.	Mass Spectrometry

## Biological Activity and Signaling Pathways

**Plantainoside D** exhibits a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and antihypertensive effects.[2]

### Inhibition of NF- $\kappa$ B Signaling Pathway

**Plantainoside D** has been shown to inhibit the activation of the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.[2] This inhibition is mediated, at least in part, through the direct inhibition of I $\kappa$ B kinase  $\beta$  (IKK $\beta$ ).



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## References

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- To cite this document: BenchChem. [Plantainoside D: A Technical Guide on its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2506486#chemical-structure-and-physical-properties-of-plantainoside-d]

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